1-(6-Amino-2-fluorophenyl)azepane
Description
1-(6-Amino-2-fluorophenyl)azepane is a compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group and a fluorine atom on the phenyl ring, which is attached to the azepane ring. Azepanes are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-(azepan-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C12H17FN2/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9,14H2 |
InChI Key |
YSPWJJCBNZBQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=C2F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-2-fluorophenyl)azepane can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-2-fluorophenyl)azepane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorine atom can be replaced with hydrogen through reduction reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: De-fluorinated azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Amino-2-fluorophenyl)azepane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-fluorophenyl)azepane involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(6-Amino-2-fluorophenyl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound without the amino and fluorine substituents.
Benzodiazepines: Seven-membered heterocycles with two nitrogen atoms, known for their use as anxiolytics and sedatives.
Oxazepines: Seven-membered heterocycles containing oxygen and nitrogen atoms, with applications in medicinal chemistry.
The presence of the amino and fluorine substituents in this compound imparts unique properties, such as increased reactivity and potential bioactivity, distinguishing it from other azepane derivatives.
Biological Activity
1-(6-Amino-2-fluorophenyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an azepane ring, which contributes to its conformational flexibility, and a fluorophenyl group that enhances lipophilicity. These structural characteristics facilitate interactions with biological targets, potentially modulating enzyme activity and influencing receptor interactions.
This compound's biological activity can be attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity to targets such as enzymes and receptors.
- Lipophilicity : The presence of the fluorine atom increases the compound's membrane permeability, allowing it to penetrate cellular barriers more effectively.
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially leading to inhibition or activation of biochemical pathways relevant in disease states.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although specific mechanisms remain to be elucidated.
- Anticancer Potential : The compound is being explored for its anticancer properties, particularly in relation to its ability to modulate pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .
- Enzyme Inhibition : Research demonstrated that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit xanthine oxidase, which is relevant in gout treatment .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the azepane ring and fluorophenyl group significantly impacted the compound's potency and selectivity towards various biological targets .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
